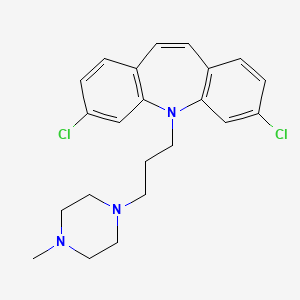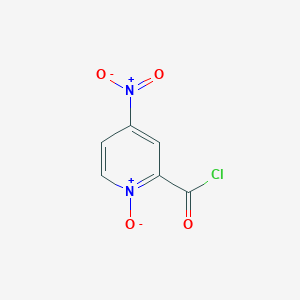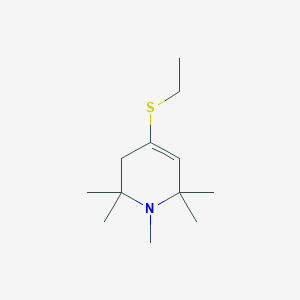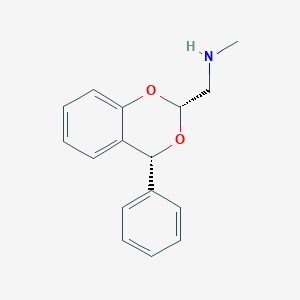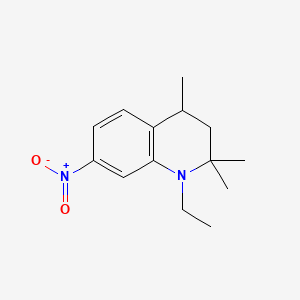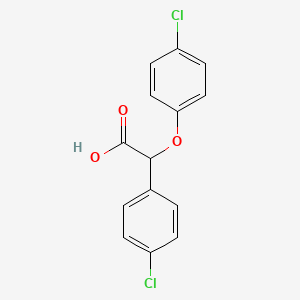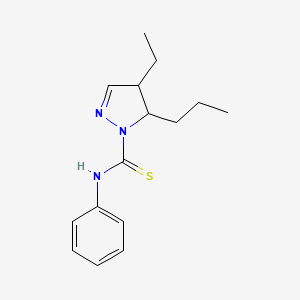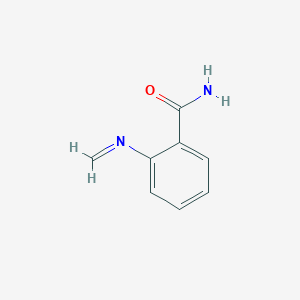
Benzamide, O-(methyleneamino)-(7CI)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzamide, O-(methyleneamino)-(7CI) is a chemical compound that belongs to the class of benzamides Benzamides are derivatives of benzoic acid and are characterized by the presence of an amide group attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of benzamide, O-(methyleneamino)-(7CI) can be achieved through several methods. One common approach involves the condensation of benzaldehyde with an amine derivative under mild conditions. For example, the benzoin condensation starting from benzaldehyde and the subsequent benzoin amidation to benzamide can be efficiently carried out in an electrolysis cell . This method uses electrochemically generated superoxide anion in the presence of an aliphatic primary or secondary amine, yielding high yields of benzamides.
Industrial Production Methods: Industrial production of benzamide derivatives often involves the direct condensation of benzoic acids and amines under ultrasonic irradiation in the presence of Lewis acidic ionic liquid immobilized on diatomite earth . This method is green, rapid, mild, and highly efficient, making it suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions: Benzamide, O-(methyleneamino)-(7CI) undergoes various chemical reactions, including oxidation, reduction, and substitution. For instance, the direct alkylation of N,N-dialkyl benzamides with methyl sulfides can be achieved under transition metal-free conditions using lithium diisopropylamide (LDA) as a base .
Common Reagents and Conditions: Common reagents used in the reactions of benzamide derivatives include organolithium and organomagnesium reagents, which can undergo nucleophilic acyl substitution reactions with amides . Electrochemical methods also play a significant role in the synthesis and transformation of benzamides, utilizing superoxide anion and molecular oxygen as base and oxidant .
Major Products Formed: The major products formed from the reactions of benzamide derivatives depend on the specific reaction conditions and reagents used. For example, the reaction of benzamide with thioanisole under specific conditions can yield α-sulfenylated ketones .
Scientific Research Applications
Benzamide, O-(methyleneamino)-(7CI) has a wide range of scientific research applications. In chemistry, it is used as a precursor for the synthesis of various organic compounds. In biology and medicine, benzamide derivatives have shown potential as histone deacetylase (HDAC) inhibitors, which are important for the treatment of cancer . Additionally, benzamide compounds exhibit antioxidant, antibacterial, and anti-inflammatory activities, making them valuable in pharmaceutical research .
Mechanism of Action
The mechanism of action of benzamide, O-(methyleneamino)-(7CI) involves its interaction with specific molecular targets and pathways. For instance, benzamide derivatives that act as HDAC inhibitors target the HDAC enzymes, leading to the inhibition of deacetylation of histone proteins. This results in the accumulation of acetylated histones, which can alter gene expression and induce apoptosis in cancer cells .
Comparison with Similar Compounds
Benzamide, O-(methyleneamino)-(7CI) can be compared with other benzamide derivatives such as ethenzamide, salicylamide, and procainamide. These compounds share similar structural features but differ in their specific applications and biological activities. For example, ethenzamide is used as an analgesic, while procainamide is an antiarrhythmic agent . The unique properties of benzamide, O-(methyleneamino)-(7CI) make it a valuable compound for research and industrial applications.
List of Similar Compounds:- Ethenzamide
- Salicylamide
- Procainamide
- Amisulpride
- Metoclopramide
- Sulpiride
Properties
Molecular Formula |
C8H8N2O |
|---|---|
Molecular Weight |
148.16 g/mol |
IUPAC Name |
2-(methylideneamino)benzamide |
InChI |
InChI=1S/C8H8N2O/c1-10-7-5-3-2-4-6(7)8(9)11/h2-5H,1H2,(H2,9,11) |
InChI Key |
JMFUERDJDAKRDP-UHFFFAOYSA-N |
Canonical SMILES |
C=NC1=CC=CC=C1C(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4,6,6-Trimethyl-5-[(E)-1-oxo-2-butenyl]-2,4-cyclohexadien-1-one](/img/structure/B13802989.png)
